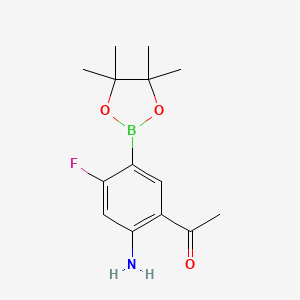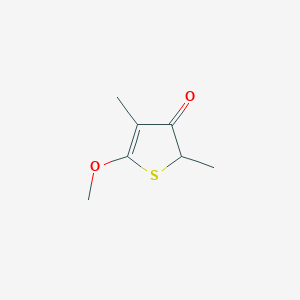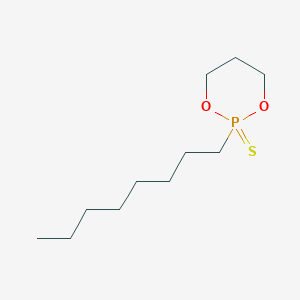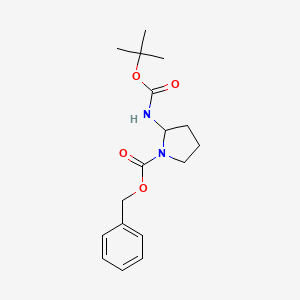
3-Methylpentanoic acid;naphthalen-1-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentanoic acid;naphthalen-1-ylmethanamine typically involves the following steps:
Preparation of 3-Methylpentanoic acid: This can be synthesized through the oxidation of 3-methylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Preparation of naphthalen-1-ylmethanamine: This involves the reduction of naphthalen-1-ylmethanone using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reaction: The final step involves the coupling of 3-Methylpentanoic acid with naphthalen-1-ylmethanamine under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpentanoic acid;naphthalen-1-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The methyl group in 3-Methylpentanoic acid can be oxidized to form carboxylic acids.
Reduction: The aromatic ring in naphthalen-1-ylmethanamine can be reduced to form dihydronaphthalene derivatives.
Substitution: The amine group in naphthalen-1-ylmethanamine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dihydronaphthalene derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
3-Methylpentanoic acid;naphthalen-1-ylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methylpentanoic acid;naphthalen-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The amine group in naphthalen-1-ylmethanamine can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group in 3-Methylpentanoic acid can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpentanoic acid: A methyl-branched fatty acid with similar chemical properties.
Naphthalen-1-ylmethanamine: An aromatic amine with similar structural features.
Uniqueness
3-Methylpentanoic acid;naphthalen-1-ylmethanamine is unique due to the combination of a methyl-branched fatty acid and an aromatic amine in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
675103-87-4 |
|---|---|
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
3-methylpentanoic acid;naphthalen-1-ylmethanamine |
InChI |
InChI=1S/C11H11N.C6H12O2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;1-3-5(2)4-6(7)8/h1-7H,8,12H2;5H,3-4H2,1-2H3,(H,7,8) |
Clé InChI |
DKCPRVFXJGZUNR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(=O)O.C1=CC=C2C(=C1)C=CC=C2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


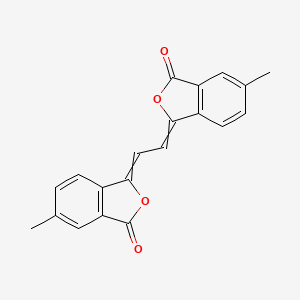
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)

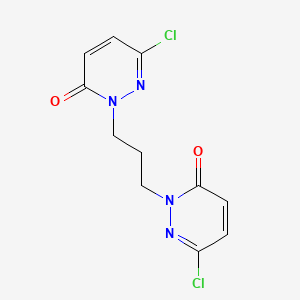
![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
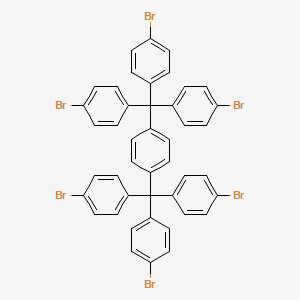
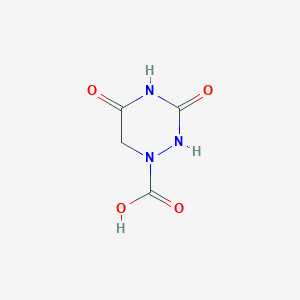
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
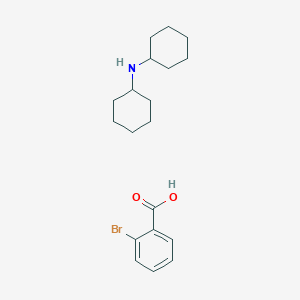
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
